molecular formula C19H20N2O2S B2464448 3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine CAS No. 1311940-03-0

3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine

Cat. No.: B2464448
CAS No.: 1311940-03-0
M. Wt: 340.44
InChI Key: NWQIDFXLAJVGFJ-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine is a complex organic compound that features a tetrahydropyridine ring, a methoxyphenyl group, and a methylsulfanyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-23-16-7-5-14(6-8-16)15-9-12-21(13-10-15)19(22)17-4-3-11-20-18(17)24-2/h3-9,11H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQIDFXLAJVGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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